molecular formula C4H4Br2O2 B6226185 methyl (2Z)-2,3-dibromoprop-2-enoate CAS No. 26631-70-9

methyl (2Z)-2,3-dibromoprop-2-enoate

Cat. No.: B6226185
CAS No.: 26631-70-9
M. Wt: 243.88 g/mol
InChI Key: CBTTXLCKHFLDPW-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-2,3-dibromoprop-2-enoate is an organic compound characterized by the presence of two bromine atoms and a methyl ester group attached to a propenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2,3-dibromoprop-2-enoate typically involves the bromination of methyl acrylate. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the propenoate backbone. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors where methyl acrylate is continuously fed into the reactor along with bromine. The reaction is monitored and controlled to maintain optimal conditions for high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2,3-dibromoprop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding alkenes or alkanes.

    Oxidation Reactions: It can undergo oxidation to form epoxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate are employed.

Major Products

    Substitution: Products include hydroxylated, aminated, or thiolated derivatives.

    Reduction: Products include alkenes or alkanes with reduced bromine content.

    Oxidation: Products include epoxides or other oxidized forms of the original compound.

Scientific Research Applications

Methyl (2Z)-2,3-dibromoprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2Z)-2,3-dibromoprop-2-enoate involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-2,3-dibromoprop-2-enoate: An isomer with a different geometric configuration.

    Methyl 2,3-dibromopropanoate: A compound with a similar structure but lacking the double bond.

    Methyl 2-bromoprop-2-enoate: A compound with only one bromine atom.

Uniqueness

Methyl (2Z)-2,3-dibromoprop-2-enoate is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.

Properties

CAS No.

26631-70-9

Molecular Formula

C4H4Br2O2

Molecular Weight

243.88 g/mol

IUPAC Name

methyl (Z)-2,3-dibromoprop-2-enoate

InChI

InChI=1S/C4H4Br2O2/c1-8-4(7)3(6)2-5/h2H,1H3/b3-2-

InChI Key

CBTTXLCKHFLDPW-IHWYPQMZSA-N

Isomeric SMILES

COC(=O)/C(=C/Br)/Br

Canonical SMILES

COC(=O)C(=CBr)Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.